molecular formula C20H17N3O B11394002 2-[(E)-2-(1-ethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

2-[(E)-2-(1-ethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B11394002
M. Wt: 315.4 g/mol
InChI Key: SCXVMHLKMPTNFY-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(1-ETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazolinone moieties. Indole derivatives are known for their significant biological activities, while quinazolinones are recognized for their pharmacological properties. This compound, therefore, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1-ETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of an indole derivative with a quinazolinone precursor. One common method involves the use of methanesulfonic acid under reflux conditions to facilitate the reaction . The reaction is carried out in a solvent such as methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(1-ETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of dihydro derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-[(1E)-2-(1-ETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1-ETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The quinazolinone part of the molecule can inhibit certain enzymes, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(1-ETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its dual functionality, combining the properties of both indole and quinazolinone derivatives. This dual functionality enhances its potential for diverse applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

2-[(E)-2-(1-ethylindol-3-yl)ethenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C20H17N3O/c1-2-23-13-14(15-7-4-6-10-18(15)23)11-12-19-21-17-9-5-3-8-16(17)20(24)22-19/h3-13H,2H2,1H3,(H,21,22,24)/b12-11+

InChI Key

SCXVMHLKMPTNFY-VAWYXSNFSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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